molecular formula C12H24N2O4S B8630868 N-[cis-4-(Boc-amino)cyclohexyl]methanesulfonamide

N-[cis-4-(Boc-amino)cyclohexyl]methanesulfonamide

Cat. No.: B8630868
M. Wt: 292.40 g/mol
InChI Key: MOAJSULFOMCJLP-UHFFFAOYSA-N
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Description

N-[cis-4-(Boc-amino)cyclohexyl]methanesulfonamide is a chemical compound with a complex structure that includes a tert-butyl group, a cyclohexyl ring, and a methylsulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cis-4-(Boc-amino)cyclohexyl]methanesulfonamide typically involves multiple steps, starting with the preparation of the cyclohexyl ring and the introduction of the tert-butyl and methylsulfonylamino groups. Common reagents used in these reactions include tert-butyl chloroformate, methylsulfonyl chloride, and various amines. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its use in various applications.

Chemical Reactions Analysis

Types of Reactions

N-[cis-4-(Boc-amino)cyclohexyl]methanesulfonamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce methylthio derivatives.

Scientific Research Applications

N-[cis-4-(Boc-amino)cyclohexyl]methanesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[cis-4-(Boc-amino)cyclohexyl]methanesulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[cis-4-(Boc-amino)cyclohexyl]methanesulfonamide include:

  • tert-Butyl 4-[(methylsulfonyl)oxy]piperidine-1-carboxylate
  • tert-Butyl 4-[(methylsulfonyl)oxy]methylpiperidine-1-carboxylate

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups and its trans configuration

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and chemical properties make it a valuable tool for chemists, biologists, and medical researchers alike. Ongoing studies continue to uncover new applications and mechanisms of action for this intriguing compound.

Properties

Molecular Formula

C12H24N2O4S

Molecular Weight

292.40 g/mol

IUPAC Name

tert-butyl N-[4-(methanesulfonamido)cyclohexyl]carbamate

InChI

InChI=1S/C12H24N2O4S/c1-12(2,3)18-11(15)13-9-5-7-10(8-6-9)14-19(4,16)17/h9-10,14H,5-8H2,1-4H3,(H,13,15)

InChI Key

MOAJSULFOMCJLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The trans-N-boc-1,4-cyclohexanediamine (1.00 g, 4.67 mmol) was dissolved in DCM (50 mL). Next, TEA was added (1.301 mL, 9.33 mmol), followed by methanesulfonyl chloride (0.397 mL, 5.13 mmol). The reaction was allowed to stir at rt for 22 h. The reaction mixture was partitioned between DCM (100 mL) and water (25 mL). The phases were separated and the aqueous phase was extracted with DCM (50 mL). Combined organic layer was dried over MgSO4 for 20 h overnight. Filtered and evaporated to dryness to give the title compound of Step A as a solid (0.924 g). 1H NMR (400 MHz, DMSO-d6) δ ppm 3.32 (s, 8H), 2.89 (s, 3H), 1.83-1.91 (m, 1H), 1.70-1.78 (m, 1H), 1.37 (s, 9H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.397 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of (4-amino-cyclohexyl)-carbamic acid tert-butyl ester (Altech, 1.24 g, 5.79 mmol) in methylene chloride (50 mL) at 0° C., triethylamine (202 mg, 6.95 mmol) and methansulfonylchloride (Aldrich, 796 mg, 6.95 mmol) were added successively and the mixture was stirred for 40 minutes. The solvent was removed and the residue was washed with water to give a white solid, which was directly used for the next step.
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
202 mg
Type
reactant
Reaction Step One
Quantity
796 mg
Type
reactant
Reaction Step One

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